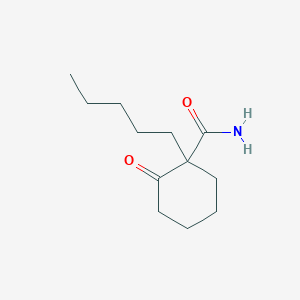
2-Oxo-1-pentylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-1-pentylcyclohexane-1-carboxamide is an organic compound with the molecular formula C12H21NO2 It is a derivative of cyclohexane, featuring a ketone group (2-oxo) and a carboxamide group (1-carboxamide) attached to the cyclohexane ring, along with a pentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-pentylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions. For example, cyclohexanol can be oxidized to cyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Pentyl Side Chain: The pentyl side chain can be introduced through alkylation reactions. Cyclohexanone can undergo alkylation with pentyl halides in the presence of a strong base like sodium hydride.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the ketone with an amine, followed by dehydration. For instance, cyclohexanone can react with pentylamine to form the corresponding imine, which can then be hydrolyzed to yield the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-pentylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts like acids or bases.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Oxo-1-pentylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Oxo-1-pentylcyclohexane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ketone and carboxamide groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxocyclohexanecarboxamide: Lacks the pentyl side chain, making it less hydrophobic.
2-Oxo-1-ethylcyclohexane-1-carboxamide: Has a shorter ethyl side chain, affecting its solubility and reactivity.
2-Oxo-1-butylcyclohexane-1-carboxamide: Has a butyl side chain, providing different steric and electronic properties.
Uniqueness
2-Oxo-1-pentylcyclohexane-1-carboxamide is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and physical properties. Its pentyl side chain increases its hydrophobicity, potentially enhancing its interactions with lipid membranes and hydrophobic pockets in proteins.
Properties
CAS No. |
62221-90-3 |
|---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
2-oxo-1-pentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C12H21NO2/c1-2-3-5-8-12(11(13)15)9-6-4-7-10(12)14/h2-9H2,1H3,(H2,13,15) |
InChI Key |
HTUMZDAMFHTODP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CCCCC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


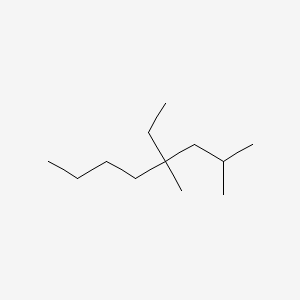
![1-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]-3-methylurea](/img/structure/B14535684.png)
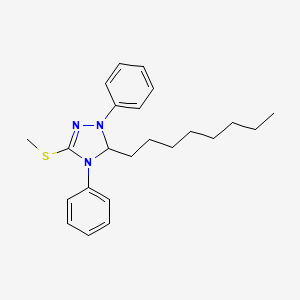
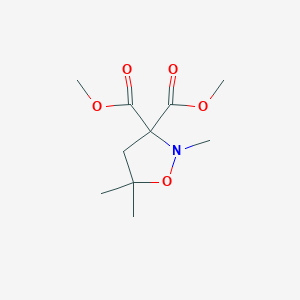
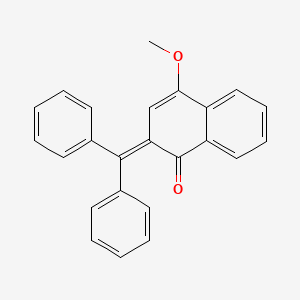
![4-Chloro-2-[1-(methylsulfanyl)ethyl]aniline](/img/structure/B14535711.png)
![1-Phenyl-3-[(prop-2-en-1-yl)oxy]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14535712.png)
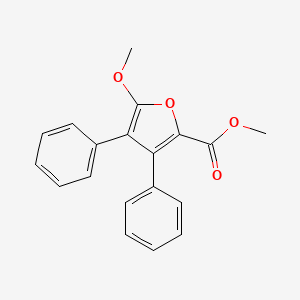
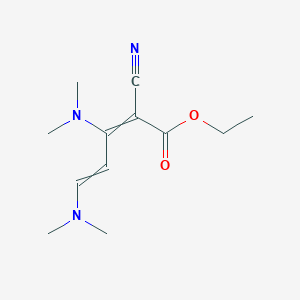
silane](/img/structure/B14535715.png)
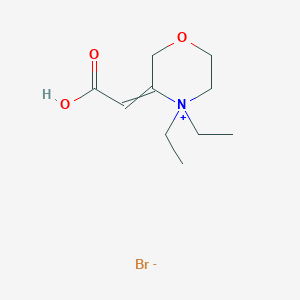
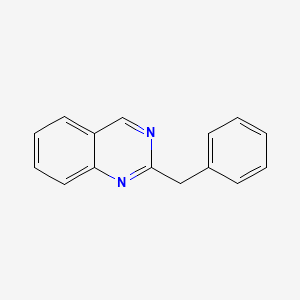
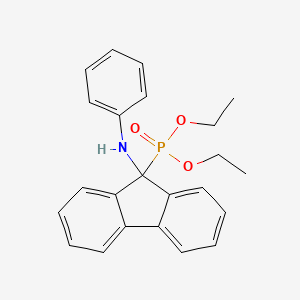
![Pyridinium, 4-amino-1-[(3-cyanophenyl)methyl]-, bromide](/img/structure/B14535741.png)
